molecular formula C8H10Cl4HgO2 B14014525 Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury CAS No. 51015-07-7

Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury

Cat. No.: B14014525
CAS No.: 51015-07-7
M. Wt: 480.6 g/mol
InChI Key: VQCTULQNQCVFHF-UHFFFAOYSA-M
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Description

Mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]-: is an organomercury compound with the chemical formula C10H10Cl4HgO2. This compound is known for its unique structure, which includes a mercury atom bonded to a benzodioxole ring system. Organomercury compounds are characterized by the presence of at least one carbon-mercury bond, and they have significant applications in various fields due to their unique chemical properties .

Preparation Methods

The synthesis of mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- typically involves the reaction of hexahydro-2-(trichloromethyl)-1,3-benzodioxole with mercuric chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the toxic and reactive nature of mercury compounds .

Chemical Reactions Analysis

Mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.

    Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.

    Substitution: The chloro group can be substituted with other ligands, such as alkyl or aryl groups, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atom can form strong bonds with sulfur atoms in cysteine residues, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is a key factor in the compound’s toxicity .

Comparison with Similar Compounds

Mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- can be compared with other organomercury compounds such as:

  • Methylmercury (CH3Hg+)
  • Ethylmercury (C2H5Hg+)
  • Dimethylmercury ((CH3)2Hg)
  • Diethylmercury ((C2H5)2Hg)

These compounds share the presence of a mercury-carbon bond but differ in their specific structures and reactivities. Mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- is unique due to its benzodioxole ring system, which imparts distinct chemical properties and reactivity patterns .

Properties

CAS No.

51015-07-7

Molecular Formula

C8H10Cl4HgO2

Molecular Weight

480.6 g/mol

IUPAC Name

chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury

InChI

InChI=1S/C8H10Cl3O2.ClH.Hg/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7;;/h3,5-7H,1-2,4H2;1H;/q;;+1/p-1

InChI Key

VQCTULQNQCVFHF-UHFFFAOYSA-M

Canonical SMILES

C1CC2C(C(C1)[Hg]Cl)OC(O2)C(Cl)(Cl)Cl

Origin of Product

United States

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